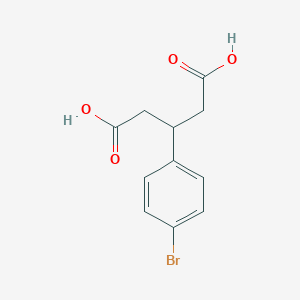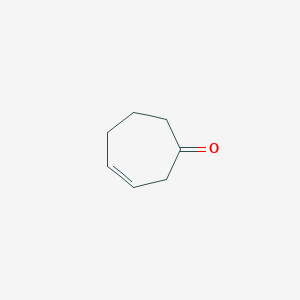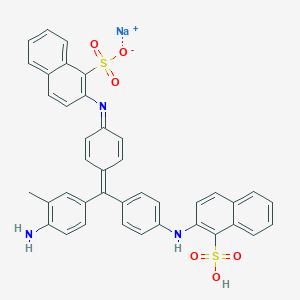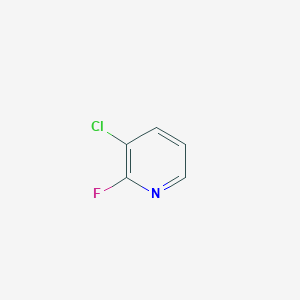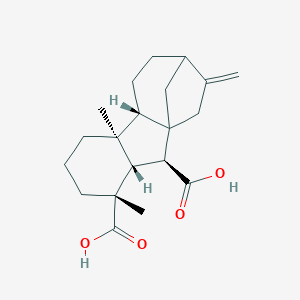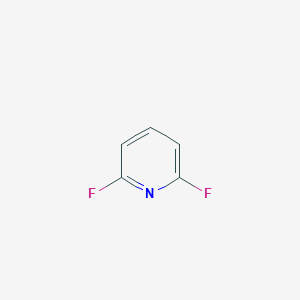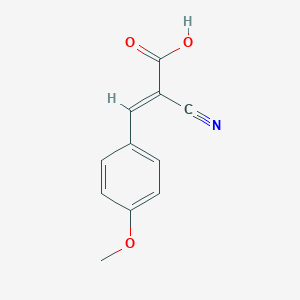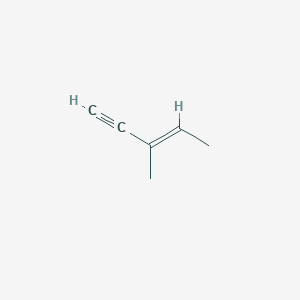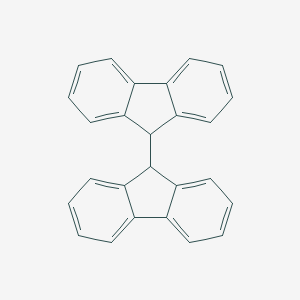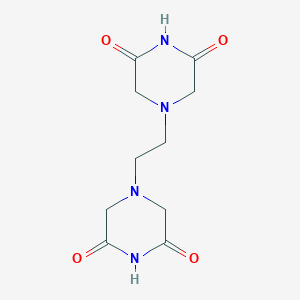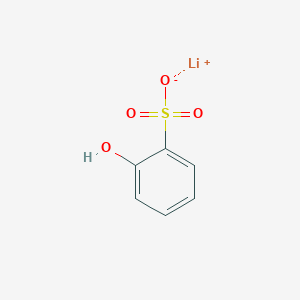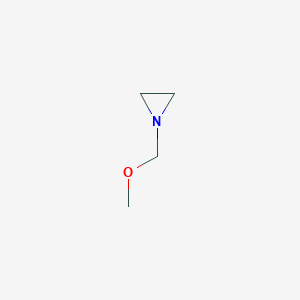
1-(Methoxymethyl)aziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methoxymethyl)aziridine is a chemical compound that belongs to the family of aziridines. It is a colorless liquid that is commonly used in organic synthesis. The compound has been extensively studied due to its unique chemical and biological properties.
Aplicaciones Científicas De Investigación
1-(Methoxymethyl)aziridine has been extensively studied due to its unique chemical and biological properties. It has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. The compound has also been used in the development of new chemical reactions and catalysts. In addition, 1-(Methoxymethyl)aziridine has been studied for its potential as a DNA cross-linking agent and as a tool for protein modification.
Mecanismo De Acción
The mechanism of action of 1-(Methoxymethyl)aziridine is not fully understood. However, it is believed that the compound reacts with nucleophiles, such as amino acids and DNA, to form covalent adducts. This reaction results in the cross-linking of biomolecules, which can lead to cell death.
Efectos Bioquímicos Y Fisiológicos
1-(Methoxymethyl)aziridine has been shown to have cytotoxic and genotoxic effects on cells. It has been shown to induce DNA damage and inhibit cell proliferation. In addition, the compound has been shown to have antitumor activity in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(Methoxymethyl)aziridine in lab experiments is its high reactivity towards nucleophiles. This makes it a useful tool for the modification of biomolecules. However, the compound is also highly toxic and can be difficult to handle. It requires careful handling and disposal procedures to ensure safety in the lab.
Direcciones Futuras
There are several future directions for research on 1-(Methoxymethyl)aziridine. One area of interest is the development of new synthetic methods for the compound. This could lead to more efficient and cost-effective production of the compound. Another area of interest is the development of new applications for the compound, such as in the development of new materials or as a tool for protein modification. Finally, further studies are needed to fully understand the mechanism of action of 1-(Methoxymethyl)aziridine and its potential as a therapeutic agent.
Métodos De Síntesis
1-(Methoxymethyl)aziridine can be synthesized through a variety of methods. One of the most common methods is the reaction of formaldehyde and N-methylolaziridine. This method is simple and efficient, and it yields a high purity product. Another method involves the reaction of aziridine with paraformaldehyde in the presence of a strong acid catalyst. This method is also efficient, and it produces a high yield of the product.
Propiedades
Número CAS |
1497-83-2 |
|---|---|
Nombre del producto |
1-(Methoxymethyl)aziridine |
Fórmula molecular |
C4H9NO |
Peso molecular |
87.12 g/mol |
Nombre IUPAC |
1-(methoxymethyl)aziridine |
InChI |
InChI=1S/C4H9NO/c1-6-4-5-2-3-5/h2-4H2,1H3 |
Clave InChI |
VOTTWAIHZXGNCG-UHFFFAOYSA-N |
SMILES |
COCN1CC1 |
SMILES canónico |
COCN1CC1 |
Otros números CAS |
1497-83-2 |
Sinónimos |
1-(Methoxymethyl)aziridine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid](/img/structure/B73451.png)
